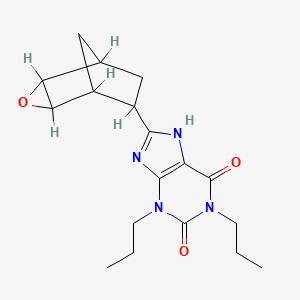![molecular formula C15H12N4O3 B1242198 4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)
4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(5-nitro-2-furanyl)methylideneamino]-2-quinolinamine is a member of quinolines.
Scientific Research Applications
Synthesis and Characterization
4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine and its derivatives have been a subject of interest in the field of synthetic chemistry. Heiskell et al. (2005) synthesized a series of alkyl and aryl derivatives through a high-yield procedure, starting from 4-methylquinolin-2-ol. These derivatives were characterized using multinuclear NMR spectroscopy, elemental analysis, and X-ray crystallography for some compounds (Heiskell et al., 2005).
Coordination Compounds and Crystal Structure
Żurowska et al. (2012) studied a series of coordination compounds of a bioactive quinoline derivative, focusing on their stoichiometry, stereochemistry, and crystal structure. These compounds showed potential in coordinating to metal ions, which could be relevant in various scientific applications (Żurowska, Brzuszkiewicz, & Boduszek, 2012).
Potential as EZH2 Inhibitors
Xiang et al. (2015) synthesized a series of quinoline derivatives evaluated as EZH2 inhibitors, a target in cancer therapeutics. They discovered a derivative with notable inhibitory activity and potential for further optimization, highlighting the compound's relevance in cancer research (Xiang et al., 2015).
Antimalarial Activity
Görlitzer et al. (2006) synthesized derivatives of thieno[3,2-c]quinoline-4-yl-amines and investigated their activity against malaria. Some of these derivatives showed significant in vitro and in vivo activity against malaria strains, suggesting their potential as antimalarial agents (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Antimicrobial Agents
Sharma et al. (2008) synthesized a new series of quinoline derivatives as potent antimicrobial agents. Some compounds demonstrated interesting antibacterial and antifungal activities, indicating their potential in antimicrobial research (Sharma, Hussain, & Amir, 2008).
properties
Product Name |
4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine |
|---|---|
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C15H12N4O3/c1-10-8-14(17-13-5-3-2-4-12(10)13)18-16-9-11-6-7-15(22-11)19(20)21/h2-9H,1H3,(H,17,18)/b16-9+ |
InChI Key |
NNWFDORZRKRZBL-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)
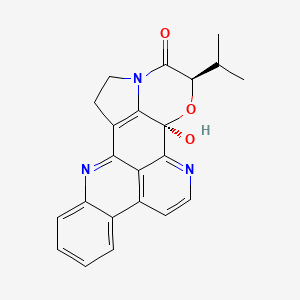
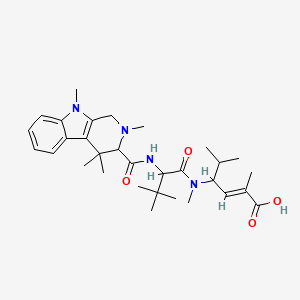
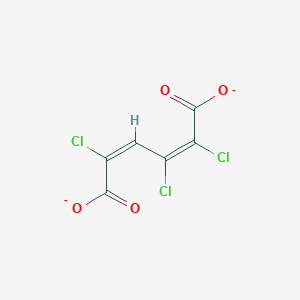


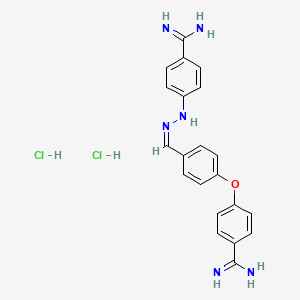
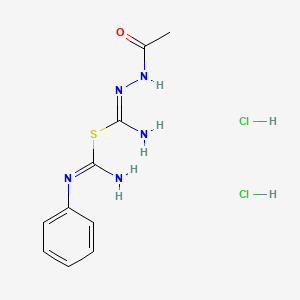
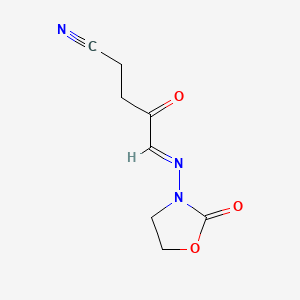
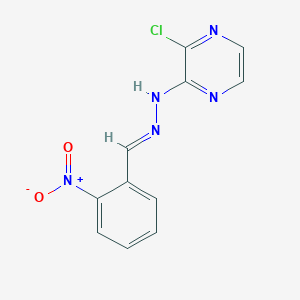

![tert-butyl (2E)-2-{4-[(furan-2-ylcarbonyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B1242133.png)
